Ep300/CREBBP-IN-2: A Technical Guide to a Potent Histone Acetyltransferase Inhibitor
Ep300/CREBBP-IN-2: A Technical Guide to a Potent Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ep300/CREBBP-IN-2, a potent and orally active inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP). These two highly homologous proteins are critical regulators of gene expression through the acetylation of histone and non-histone proteins, playing pivotal roles in various cellular processes, including proliferation, differentiation, and DNA repair. Dysregulation of EP300 and CREBBP activity is implicated in the pathogenesis of numerous diseases, particularly cancer. This document details the mechanism of action of Ep300/CREBBP-IN-2, its impact on histone acetylation, and its effects on key signaling pathways. Furthermore, it provides structured quantitative data and outlines relevant experimental protocols to facilitate its use in research and drug development.
Introduction to EP300 and CREBBP
EP300 and CREBBP are transcriptional co-activators that belong to the KAT3 family of histone acetyltransferases. They possess a highly conserved HAT domain responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails, most notably Histone H3 at lysine 27 (H3K27) and lysine 18 (H3K18). This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription. Beyond histones, EP300 and CREBBP acetylate a wide array of non-histone proteins, thereby modulating their activity, stability, and localization. Given their broad regulatory functions, the aberrant activity of EP300 and CREBBP is a hallmark of several cancers, making them attractive therapeutic targets.
Ep300/CREBBP-IN-2: Mechanism of Action and Quantitative Data
Ep300/CREBBP-IN-2 is a small molecule inhibitor that targets the catalytic HAT domain of both EP300 and CREBBP. Its mechanism of action is competitive with the cofactor acetyl-CoA, thereby preventing the transfer of acetyl groups to substrate proteins.
Table 1: In Vitro Inhibitory Activity of Ep300/CREBBP-IN-2
| Target | IC50 (µM) |
| EP300 | 0.052[1] |
| CREBBP | 0.148[1] |
Table 2: In Vitro Activity of a Related HAT Activator (YF2)
| Assay | EC50 (nM) |
| CBP-mediated Ac-H3K27 | 175.4[2] |
| CBP-mediated Ac-H3K18 | 1330[2] |
Impact on Histone Acetylation and Cellular Processes
The primary molecular effect of Ep300/CREBBP-IN-2 is the reduction of histone acetylation at specific lysine residues, leading to chromatin condensation and transcriptional repression of target genes. This has profound consequences on various cellular processes. Inhibition of EP300/CREBBP has been shown to induce cell cycle arrest, particularly at the G0/G1 phase, and promote apoptosis in cancer cell lines.[3]
Caption: Mechanism of Ep300/CREBBP-IN-2 action on histone acetylation.
Effects on Key Signaling Pathways
The transcriptional regulatory functions of EP300/CREBBP place them at the nexus of numerous signaling pathways critical for cancer development and progression. Inhibition by Ep300/CREBBP-IN-2 is therefore expected to modulate these pathways.
-
Androgen Receptor (AR) Signaling: In prostate cancer, EP300/CREBBP are co-activators of the androgen receptor. Inhibition of their HAT activity has been shown to downregulate AR-dependent gene expression and reduce H3K27ac levels at AR-binding sites.[3]
-
GATA1/MYC Axis: In certain hematological malignancies, EP300/CREBBP are crucial for the function of the GATA1 and MYC transcription factors. Inhibition of their bromodomains, which are also present in these proteins, interferes with GATA1- and MYC-driven transcription.[4]
-
MHC Class II Expression: EP300/CREBBP play a role in the regulation of Major Histocompatibility Complex (MHC) class II gene expression, which is essential for antigen presentation. Loss of Crebbp in mice leads to reduced MHC class II surface expression.[2]
Caption: Signaling pathways modulated by EP300/CREBBP inhibition.
Experimental Protocols
While specific protocols for Ep300/CREBBP-IN-2 are not extensively published, the following are general methodologies adapted from studies with similar EP300/CREBBP inhibitors.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the enzymatic activity of EP300 or CREBBP in the presence of the inhibitor. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant EP300 or CREBBP catalytic domain, biotinylated histone H3 peptide substrate, acetyl-CoA, Europium-labeled anti-acetylated lysine antibody, and streptavidin-allophycocyanin (APC).
-
Procedure:
-
Incubate the enzyme with varying concentrations of Ep300/CREBBP-IN-2.
-
Initiate the reaction by adding the histone peptide and acetyl-CoA.
-
Stop the reaction and add the detection reagents (Europium-antibody and streptavidin-APC).
-
Measure the TR-FRET signal, which is proportional to the level of histone acetylation.
-
Calculate IC50 values from the dose-response curve.
-
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the effect of the inhibitor on global histone acetylation levels within cells.
-
Cell Culture: Culture a relevant cancer cell line (e.g., a lymphoma or prostate cancer cell line) to 70-80% confluency.
-
Treatment: Treat cells with a dose range of Ep300/CREBBP-IN-2 for a specified time (e.g., 24 hours).
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.
-
Western Blotting:
-
Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K27ac, H3K18ac, and total Histone H3 (as a loading control).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and quantify band intensities.
-
